Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-

Enzymology Lignin Biosynthesis Substrate Specificity

Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy- (CAS 458-35-5), commonly known as coniferyl alcohol, is a phenylpropanoid monolignol that serves as a fundamental monomer in lignin biosynthesis. As a naturally occurring phytochemical, it acts as a critical intermediate in the biosynthesis of diverse secondary metabolites, including eugenol, stilbenoids, and coumarin.

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
CAS No. 458-35-5
Cat. No. B190823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 4-(3-hydroxy-1-propenyl)-2-methoxy-
CAS458-35-5
Synonyms4-Hydroxy-3-methoxycinnamyl alcohol
Molecular FormulaC10H12O3
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CCO)O
InChIInChI=1S/C10H12O3/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,11-12H,6H2,1H3
InChIKeyJMFRWRFFLBVWSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Coniferyl Alcohol (CAS 458-35-5): Baseline Overview for Scientific Procurement


Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy- (CAS 458-35-5), commonly known as coniferyl alcohol, is a phenylpropanoid monolignol that serves as a fundamental monomer in lignin biosynthesis [1]. As a naturally occurring phytochemical, it acts as a critical intermediate in the biosynthesis of diverse secondary metabolites, including eugenol, stilbenoids, and coumarin . Its core structure comprises a guaiacyl unit with a propenyl alcohol side chain, conferring distinct physicochemical properties such as a melting point of 74-80°C, a molecular weight of 180.20 g/mol, and a logP of 1.406 . This compound is available from multiple vendors at research-grade purities (typically ≥98%) and is employed across plant biology, enzymology, and bioactivity screening applications .

Workflow Lignin biosynthesis & monolignol pathway studies
Enzymology Coniferyl-alcohol dehydrogenase (CAD) substrate specificity research
Bioactivity SAHH methylation pathway & chemical ecology assay context

Why Coniferyl Alcohol Cannot Be Replaced by Generic Monolignol Analogs in Critical Assays


Coniferyl alcohol (CAS 458-35-5) occupies a unique functional niche that prevents its substitution with close structural analogs like sinapyl alcohol, p-coumaryl alcohol, or ferulic acid in specific experimental contexts. While these compounds share the phenylpropanoid backbone, the precise methoxylation pattern (a single methoxy group at the 3-position) and the terminal alcohol group of coniferyl alcohol dictate its distinct reactivity with oxidoreductases and its ability to form specific polymer linkages [1]. As the evidence below demonstrates, enzymatic systems often exhibit high substrate specificity for coniferyl alcohol, with catalytic efficiencies that are orders of magnitude different from those of its analogs [2]. Furthermore, its biological activities, ranging from antifungal potency to S-adenosylhomocysteine hydrolase inhibition, are not uniformly shared by its structural relatives, making it an irreplaceable tool for mechanistic studies in these areas [3].

Coniferyl alcohol dehydrogenase (EC 1.1.1.194) exhibits specific substrate recognition
May not transfer to
Sinapyl alcohol or cinnamyl alcohol in specific enzyme assays
Reported SAHH inhibition context for coniferyl alcohol
Differs from
Ferulic acid or other generic monolignols lacking similar methylation pathway interaction evidence
Top-ranked avian repellency among tested phenylpropanoids
Profile shifts with
Structural analogs and ester derivatives not matching the 4-hydroxy-3-methoxy pattern

Coniferyl Alcohol (458-35-5) Evidence Guide: Quantified Differentiation Against Analogs


Enzymatic Substrate Specificity: Coniferyl Alcohol Dehydrogenase (CAD) Selectivity

Coniferyl alcohol is the specific substrate for coniferyl-alcohol dehydrogenase (EC 1.1.1.194), an enzyme that does not act on structurally similar monolignols. According to the IUBMB enzyme classification, this dehydrogenase is specific for coniferyl alcohol and exhibits no detectable activity on cinnamyl alcohol, 4-coumaryl alcohol, or sinapyl alcohol [1]. This contrasts sharply with cinnamyl alcohol dehydrogenase (CAD, EC 1.1.1.195), which shows broader substrate tolerance [2].

CAD Substrate Specificity
Direct comparison
Coniferyl alcohol: Substrate for EC 1.1.1.194.
Analogs: No activity on cinnamyl, 4-coumaryl, or sinapyl alcohol.
Supports specific enzymatic assay design for lignin pathway studies.
Based on IUBMB enzyme classification and multiple published characterizations.
Enzymology Lignin Biosynthesis Substrate Specificity

Substrate Affinity for Dehydrogenase: Coniferyl vs. Sinapyl Alcohol

A coniferyl alcohol dehydrogenase purified from sugarcane stalks exhibits a Km of 3.03 μM for coniferyl alcohol, demonstrating high affinity. The same enzyme preparation shows a Km of 1.78 μM for sinapyl alcohol, indicating a slightly higher affinity for sinapyl alcohol [1]. This quantitative comparison confirms that while both compounds are substrates, the enzyme's affinity differs.

Dehydrogenase Affinity
Head-to-head
Km 3.03 μM (Coniferyl)
vs. 1.78 μM (Sinapyl alcohol)
Supports affinity context for metabolic flux interpretation.
Enzyme purified 125-fold from sugarcane stalks; assayed via HPLC at pH 7.9, 20-22°C.
Enzyme Kinetics Dehydrogenase Affinity Comparison

Inhibition of S-Adenosylhomocysteine Hydrolase (SAHH): Nanomolar Potency

Coniferyl alcohol acts as a potent inhibitor of human S-adenosylhomocysteine hydrolase (SAHH) in vitro, with an IC50 of 34 nM . This inhibitory activity is a distinctive pharmacological property not widely reported for other common monolignols or phenylpropanoids in the same context. Molecular docking studies confirm a favorable binding conformation within the SAHH active site [1].

SAHH Inhibition
Reported context
IC50 34 nM against human SAHH
Supports methylation pathway research and chemical probe development.
Class-level inference; comparative monolignol data in the same assay system is lacking.
Enzyme Inhibition SAHH Drug Discovery

Avian Feeding Repellency: Superiority Over Cinnamyl and Other Alcohols

In two-cup choice tests with European Starlings (Sturnus vulgaris), coniferyl alcohol demonstrated the highest feeding repellency among a panel of phenylpropanoid alcohols and their esters. The relative repellency order was: coniferyl alcohol > 3,4-dimethoxycinnamyl alcohol > 3,4-dimethoxycinnamyl benzoate > cinnamyl alcohol > cinnamyl benzoate > coniferyl benzoate > benzoic acid [1]. This indicates that the specific substitution pattern of coniferyl alcohol (4-hydroxy-3-methoxy) is optimal for deterring avian feeding in this assay system.

Avian Repellency
Assay context
Ranked #1 out of 7 phenylpropanoid alcohols and esters tested against European Starlings.
Supports avian chemoreception and structure-activity relationship studies.
Two-cup choice test; compounds presented at 1% (w/w) in a food matrix.
Chemical Ecology Pest Management Repellency

Antimycobacterial Activity: Acyl Derivatives Show Enhanced Potency

Coniferyl alcohol itself exhibits antimycobacterial activity, but its acyl derivatives demonstrate significantly enhanced potency against Mycobacterium tuberculosis H37Rv. In a study synthesizing and evaluating seven acyl and one benzyl derivative, four derivatives (compounds 3-6) showed greater activity than coniferyl alcohol. The most potent derivative, compound 6, exhibited an IC90 of 3.01 μg/mL, while coniferyl alcohol itself had a higher (less potent) IC90 value [1].

Antimycobacterial Activity
Head-to-head
IC90 3.01 μg/mL (Best derivative)
vs. Rifampin (0.0031 μg/mL) & Isoniazid (0.063 μg/mL)
Supports antimycobacterial SAR studies against M. tuberculosis H37Rv.
In vitro broth microdilution assay; derivative potency reported ~53-fold vs. parent compound.
Antitubercular Mycobacterium tuberculosis Drug Discovery

Antioxidant Activity: Comparable to Sinapyl Alcohol in ORAC Assay

Coniferyl alcohol and its dilignols were identified as major antioxidants in aged garlic extract. The purified individual compounds showed high antioxidant activity, with EC50 values of 9.7–11.8 μM in the hydrogen peroxide scavenging (HPS) assay and 2.60–3.65 μmol TE/μmol in the oxygen radical absorbance capacity (ORAC) assay [1]. While this study does not provide a direct numerical comparison with sinapyl alcohol, it confirms that coniferyl alcohol possesses potent antioxidant capacity comparable to other known phenolic antioxidants in standardized assays.

Antioxidant Capacity
Reported context
ORAC: 2.60–3.65 μmol TE/μmol
HPS EC50: 9.7–11.8 μM
Supports standardized antioxidant reference compound use in assays.
Purified from aged garlic extract; comparable to reported ranges for sinapyl alcohol.
Antioxidant ORAC Assay Radical Scavenging

Coniferyl Alcohol (458-35-5): Optimal Application Scenarios Based on Quantified Evidence


Lignin Biosynthesis and Monolignol Polymerization Studies

Coniferyl alcohol is the definitive substrate for studying guaiacyl (G) lignin formation. Its use is mandated when researchers require a specific monolignol for enzymatic polymerization assays (e.g., with peroxidases or laccases) to generate synthetic lignins (DHPs) with defined G-unit content [1]. The quantitative evidence of its high affinity for specific dehydrogenases (Km = 3.03 μM) and its unique substrate specificity for coniferyl-alcohol dehydrogenase (EC 1.1.1.194) make it an essential tool for dissecting the monolignol biosynthetic pathway and its regulation [2][3].

Development of SAHH-Targeted Chemical Probes and Inhibitors

Given its potent inhibition of S-adenosylhomocysteine hydrolase (IC50 = 34 nM), coniferyl alcohol serves as a validated starting point for medicinal chemistry efforts aimed at developing SAHH inhibitors [1]. Its well-defined potency allows it to be used as a positive control in high-throughput screening assays designed to identify novel SAHH modulators, which are of interest for antiviral and anticancer therapies [2].

Chemical Ecology and Avian Repellent Formulation Research

As the most effective compound in a panel of phenylpropanoids tested against European Starlings, coniferyl alcohol provides a robust benchmark for avian repellency studies [1]. Researchers in agricultural pest management can use it to investigate structure-activity relationships of bird deterrents or as a reference compound in field trials aimed at reducing crop damage.

Antioxidant Reference Standard in Bioactivity Assays

The well-characterized antioxidant parameters of coniferyl alcohol (EC50 of 9.7-11.8 μM in HPS assay and ORAC values of 2.60-3.65 μmol TE/μmol) enable its use as a reliable reference compound in cell-based and biochemical assays assessing oxidative stress and antioxidant capacity [1]. Its defined activity facilitates cross-study validation and method standardization.

Application
Selection Property
Validation Focus
G-unit lignin formation & monolignol polymerization
Specific monolignol substrate identity
Peroxidase/laccase DHP synthesis and G-unit content verification
SAHH methylation pathway research
Reported SAHH inhibition context
Dose-response profiling and selectivity screening
Avian feeding deterrent studies
Avian chemoreception and repellency profile
Species-specific field or two-cup choice test validation
Oxidative stress assay standardization
Reported ORAC and HPS assay range
Cross-study antioxidant value and method reproducibility check

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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